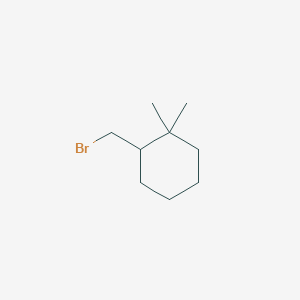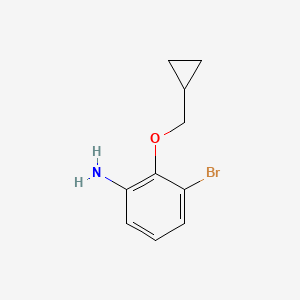
3-Bromo-2-cyclopropylmethoxyphenylamine
Overview
Description
3-Bromo-2-cyclopropylmethoxyphenylamine, also known as BAM-CPA, is a chemical compound that has recently gained attention in research and industry1. It has a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Bromo-2-cyclopropylmethoxyphenylamine. However, there are studies on the autopolymerization of similar compounds like 2-bromo-3-methoxythiophene2. The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy2.Molecular Structure Analysis
The molecular structure of 3-Bromo-2-cyclopropylmethoxyphenylamine is not explicitly mentioned in the search results. However, the molecular structure of similar compounds has been analyzed using methods like DFT and HF3. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory3.Chemical Reactions Analysis
Specific chemical reactions involving 3-Bromo-2-cyclopropylmethoxyphenylamine are not detailed in the search results. However, the autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied2. Hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-cyclopropylmethoxyphenylamine are not detailed in the search results.Scientific Research Applications
In vivo Metabolism and Toxicology
Brominated phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their metabolism in vivo. These studies help understand the metabolic pathways, which can inform the development of therapeutic agents and the assessment of drug toxicity. For instance, the metabolism of 2C-B in rats has been elucidated, revealing multiple metabolic pathways and identifying various metabolites. This research contributes to the broader understanding of the pharmacokinetics and toxicology of brominated psychoactive substances (Kanamori et al., 2002).
Organic Synthesis and Chemical Reactions
Brominated compounds are pivotal in organic synthesis, serving as intermediates in the synthesis of complex molecules. Research has demonstrated the synthesis of compounds through reactions such as electrophile-induced ring closure and nucleophilic displacement, leading to the formation of morpholine derivatives and cyclopropylamines. These synthetic pathways provide valuable tools for constructing a wide range of chemical entities for further pharmacological study or material science applications (D’hooghe et al., 2006).
Anticancer Research
Bromophenols, a group of brominated compounds, have shown potential in anticancer research. A novel bromophenol derivative has been studied for its ability to induce cell cycle arrest and apoptosis in human lung cancer cells, demonstrating the therapeutic potential of brominated compounds in cancer treatment (Guo et al., 2018).
Materials Science
In the field of materials science, brominated compounds have been utilized in the development of novel materials with specific properties. For example, photocrosslinkable bromine-functionalized polymers have been explored for their application in organic photovoltaics, showing that such materials can enhance the stability and efficiency of solar cells (Kim et al., 2009).
Safety And Hazards
Specific safety and hazards information for 3-Bromo-2-cyclopropylmethoxyphenylamine is not available in the search results. However, safety data sheets for similar compounds suggest precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools45.
Future Directions
The future directions of 3-Bromo-2-cyclopropylmethoxyphenylamine are not explicitly mentioned in the search results. However, the study of similar compounds like 3-bromo-2-Hydroxypyridine suggests that these compounds have unique electronic, optical, and redox properties, making them useful in various fields such as dyes, pharmaceuticals, agrochemicals, etc3.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGBUWBJXRKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclopropylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



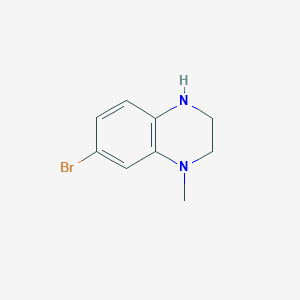
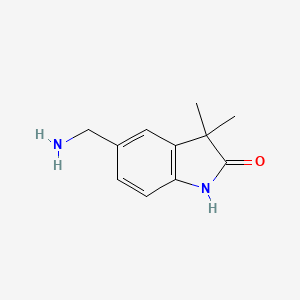

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
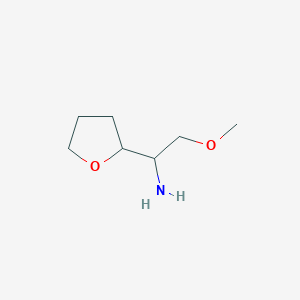

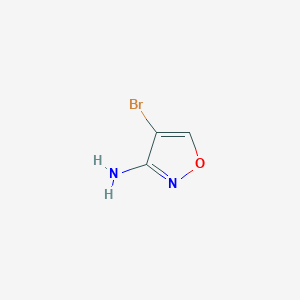


![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
